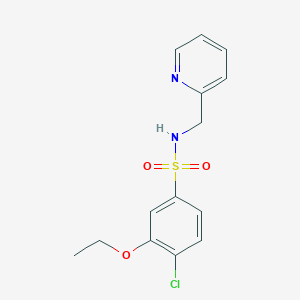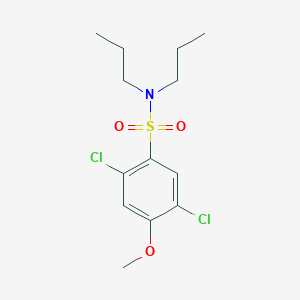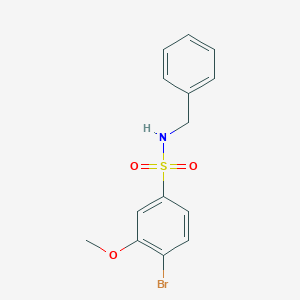
N-(4-chloro-2,5-dimethoxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide, also known as CDEMB, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. CDEMB is a sulfonamide derivative that has been found to have promising properties in the fields of medicine, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide is not fully understood. However, studies have shown that N-(4-chloro-2,5-dimethoxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide interacts with various proteins and enzymes in the body, which leads to the inhibition of their activity. N-(4-chloro-2,5-dimethoxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide has been found to inhibit the activity of various kinases, such as cyclin-dependent kinase 2 (CDK2) and protein kinase B (AKT), which are involved in cell cycle regulation and cell survival.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide has been found to have various biochemical and physiological effects. In vitro studies have shown that N-(4-chloro-2,5-dimethoxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(4-chloro-2,5-dimethoxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-(4-chloro-2,5-dimethoxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide has several advantages for lab experiments. It is a selective and potent inhibitor of various kinases and enzymes, which makes it a valuable tool for studying protein-protein interactions and enzyme kinetics. N-(4-chloro-2,5-dimethoxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide is also stable and can be easily synthesized in the lab.
However, there are some limitations to the use of N-(4-chloro-2,5-dimethoxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide in lab experiments. N-(4-chloro-2,5-dimethoxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide has poor solubility in water, which makes it difficult to dissolve in aqueous solutions. N-(4-chloro-2,5-dimethoxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide is also cytotoxic at high concentrations, which can limit its use in cell-based assays.
Future Directions
There are several future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide. One area of research is the development of N-(4-chloro-2,5-dimethoxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is the identification of new protein targets for N-(4-chloro-2,5-dimethoxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide. Studies have shown that N-(4-chloro-2,5-dimethoxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide interacts with various proteins and enzymes in the body, and the identification of new targets could lead to the development of new drugs for the treatment of various diseases. Finally, there is a need for the development of new synthetic methods for N-(4-chloro-2,5-dimethoxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide that improve its solubility and reduce its cytotoxicity.
Synthesis Methods
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide involves the reaction of 4-chloro-2,5-dimethoxyaniline with 2-ethoxy-5-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine. The reaction yields N-(4-chloro-2,5-dimethoxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide as a white solid with a melting point of 169-170°C. The purity of N-(4-chloro-2,5-dimethoxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide can be determined by various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide has been studied for its potential applications in various fields of scientific research. In the field of medicine, N-(4-chloro-2,5-dimethoxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide has been found to have anticancer properties. Studies have shown that N-(4-chloro-2,5-dimethoxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(4-chloro-2,5-dimethoxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
In the field of pharmacology, N-(4-chloro-2,5-dimethoxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide has been studied for its potential use as a drug target. Studies have shown that N-(4-chloro-2,5-dimethoxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide interacts with various proteins and enzymes in the body, which makes it a potential drug target for the treatment of various diseases.
In the field of biochemistry, N-(4-chloro-2,5-dimethoxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide has been studied for its potential use as a biochemical probe. Studies have shown that N-(4-chloro-2,5-dimethoxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide can be used to selectively label proteins and enzymes in the body, which makes it a valuable tool for studying protein-protein interactions and enzyme kinetics.
properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO5S/c1-5-24-14-7-6-11(2)8-17(14)25(20,21)19-13-10-15(22-3)12(18)9-16(13)23-4/h6-10,19H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLNKGKXMVVKEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B497498.png)
![2-{[(5-Fluoro-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497499.png)
![2-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497500.png)
![2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497501.png)

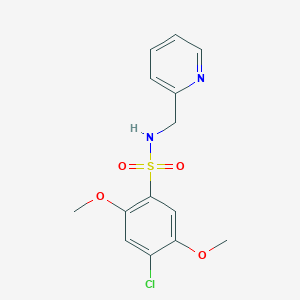
![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B497505.png)
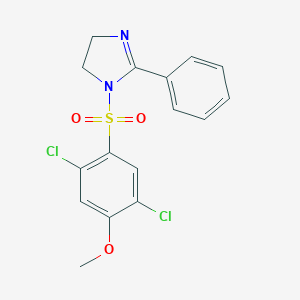

![1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B497513.png)
